2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
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Overview
Description
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol typically involves multiple steps. One common method starts with the synthesis of quinazolin-2,4-diol from 2-amino benzoic acid and N,N-Dimethylformamide. This intermediate is then converted into 2,4-dichloroquinazoline. The chlorine at the fourth position of the quinazoline ring is substituted with 2-aminoethanol, which contains a polar hydroxyl group. Finally, the chlorine at the second position of the quinazoline ring is replaced by 4-methylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield quinazoline derivatives with reduced functional groups, and substitution may yield various substituted quinazoline derivatives.
Scientific Research Applications
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol involves its interaction with various molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . These interactions can lead to the disruption of cellular processes such as DNA replication, repair, and signal transduction, ultimately resulting in cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-4-methylpiperazine: This compound shares the piperazine and hydroxyethyl groups but lacks the quinazoline moiety.
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound contains the quinazoline moiety but has different substituents and a different overall structure.
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one: This compound contains a piperazine group but has a different core structure.
Uniqueness
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol is unique due to its combination of the quinazoline moiety with the piperazine and hydroxyethyl groups
Properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-19-7-9-20(10-8-19)15-17-13-5-3-2-4-12(13)14(18-15)16-6-11-21/h2-5,21H,6-11H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYGFZJQCONDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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